molecular formula C9H11Cl2N B13018254 (S)-1-(3,4-Dichlorophenyl)propan-1-amine

(S)-1-(3,4-Dichlorophenyl)propan-1-amine

Cat. No.: B13018254
M. Wt: 204.09 g/mol
InChI Key: VBWRNUHVGFPJRG-VIFPVBQESA-N
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Description

Significance of Chiral Phenylethylamine Derivatives in Stereoselective Synthesis

Chiral phenylethylamine derivatives are foundational to stereoselective synthesis, a branch of chemistry focused on controlling the three-dimensional orientation of atoms in a molecule. These compounds are integral components of numerous natural products, pharmaceuticals, and agrochemicals. achemblock.com Their importance stems from their frequent use as "chiral auxiliaries" or "chiral inducers." A chiral auxiliary is a molecule that is temporarily incorporated into a non-chiral starting material to guide the formation of a specific stereoisomer in the product. After the desired stereochemistry is achieved, the auxiliary is removed.

1-Phenylethylamine (α-PEA) is a classic example of a privileged chiral auxiliary, valued for its low cost, availability in both enantiomeric forms, and effectiveness in inducing asymmetry. bldpharm.com It is employed in the diastereoselective synthesis of a wide array of medicinally relevant substances and natural products, including heterocyclic compounds like piperidin-2-ones, lactams, and tetrahydro-β-carboline derivatives. bldpharm.comoakwoodchemical.com By attaching a chiral phenylethylamine derivative to a molecule, chemists can influence the direction of attack of a reagent, leading to the preferential formation of one enantiomer over the other. This control is critical in drug development, where only one enantiomer may possess the desired therapeutic effect while the other could be inactive or even harmful.

Overview of Methodological Advancements for Enantiopure Amine Synthesis

The demand for enantiomerically pure amines has driven significant innovation in synthetic methodologies. Historically, the separation of racemic mixtures (a 50:50 mix of both enantiomers) through resolution was common, but this method is inherently inefficient, with a maximum theoretical yield of only 50%. wikipedia.org Modern advancements provide more elegant and efficient solutions.

Key Methodological Advancements:

Asymmetric Hydrogenation (AH): This is one of the most direct and atom-economical strategies for producing chiral amines. achemblock.com It involves the hydrogenation of prochiral precursors like imines or enamines using a chiral catalyst. achemblock.combiomolther.org The development of new metal catalysts based on iridium, ruthenium, and nickel, along with a diverse array of chiral phosphorus ligands, has enabled high enantioselectivities (often >99% ee) and efficiency. achemblock.com This method is considered a "green" technology due to its high atom economy and minimal waste generation. achemblock.com

Deracemization: This approach converts a racemic mixture into a single enantiomer, overcoming the 50% yield limitation of classical resolution. wikipedia.org Dynamic kinetic resolution (DKR) is a powerful deracemization technique that combines the stereoselective reaction of one enantiomer with the simultaneous racemization of the other, allowing for a theoretical yield of 100%. mdpi.com Chemoenzymatic and bienzymatic DKR processes have matured into viable alternatives for producing enantiopure alcohols and amines. wikipedia.org

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly route to enantiopure amines. biosynth.comunodc.org One innovative approach is "hydrogen-borrowing" amination, which uses a combination of an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) to convert alcohols directly into amines. biosynth.comunodc.org This can be performed using whole-cell systems, such as engineered E. coli, providing a practical and efficient process. biosynth.comunodc.org Multi-enzyme cascades are also being designed to produce complex chiral molecules like amino alcohols from simple starting materials. google.com

Interactive Table of Enantiopure Amine Synthesis Methods
MethodDescriptionKey AdvantagesReference
Asymmetric HydrogenationDirect catalytic hydrogenation of prochiral imines or enamines using a chiral metal catalyst.High atom economy, high efficiency, "green" process, excellent enantioselectivity. achemblock.com
Deracemization (e.g., DKR)Converts a racemic mixture into a single enantiomer, often by combining stereoselective reaction with in-situ racemization.Overcomes 50% yield limit of resolution, allowing for theoretical 100% yield. wikipedia.org
BiocatalysisUse of enzymes (e.g., dehydrogenases) to catalyze the stereoselective formation of amines from precursors like alcohols.High stereoselectivity, mild reaction conditions, environmentally friendly. biosynth.comunodc.org

Positioning of (S)-1-(3,4-Dichlorophenyl)propan-1-amine within Contemporary Organic Chemistry Research

While specific research focused exclusively on this compound is not extensively documented in mainstream literature, its position and potential can be inferred from its structural components. The molecule belongs to the broader class of substituted phenethylamines, which are of significant interest in medicinal chemistry and neuroscience. wikipedia.orgnih.gov

The core structure is a β-phenethylamine derivative, a scaffold known to interact with monoamine neurotransmitter systems in the brain. biomolther.orgnih.gov Specifically, many β-phenethylamine derivatives are known to inhibit the reuptake of dopamine (B1211576) by binding to the dopamine transporter (DAT). biomolther.org The structure-activity relationship studies on this class of compounds show that substitutions on the phenyl ring significantly influence their inhibitory activity. biomolther.org The presence of the 3,4-dichloro substitution on the phenyl ring of this particular compound is noteworthy, as halogenated phenyl rings are common in many psychoactive drugs and other pharmaceuticals, often enhancing binding affinity or modifying metabolic stability.

The compound's precursor, 1-(3,4-Dichlorophenyl)propan-1-one, is commercially available, indicating its utility as a chemical building block for more complex structures. bldpharm.comoakwoodchemical.com Therefore, this compound is positioned as a chiral intermediate for the synthesis of novel, enantiomerically pure compounds, likely targeted for their potential biological activity.

Physicochemical Properties of 1-(3,4-Dichlorophenyl)propan-1-amine
PropertyValueSource
Molecular FormulaC₉H₁₁Cl₂N achemblock.com
Molecular Weight204.09 g/mol achemblock.com
IUPAC Name(1S)-1-(3,4-dichlorophenyl)propan-1-amineInferred
CAS Number (Racemate)40023-89-0 achemblock.com

Scope and Academic Research Trajectories for the Compound

The future research directions for this compound are likely to be multifaceted, spanning synthetic chemistry, medicinal chemistry, and pharmacology.

Potential Research Trajectories:

As a Chiral Building Block: The primary trajectory is its use as a starting material or chiral auxiliary for the asymmetric synthesis of more complex molecules. The dichlorophenyl moiety makes it an attractive precursor for novel agrochemicals or pharmaceutical candidates, where such halogenation patterns are often linked to enhanced biological efficacy.

Neurological and Pharmacological Investigation: Given its structural similarity to known dopamine reuptake inhibitors, a significant research avenue would be to investigate its pharmacological profile. biomolther.org Studies could explore its binding affinity and selectivity for DAT, as well as for serotonin (B10506) and norepinephrine (B1679862) transporters. Such research could identify it as a candidate for developing therapeutic agents for various neuropsychiatric disorders. biomolther.org

Development of Novel Synthesis Routes: While it can be synthesized from its corresponding ketone, research could focus on developing more efficient, scalable, and highly stereoselective methods for its production. Applying the advanced biocatalytic or asymmetric hydrogenation techniques discussed previously would be a logical step to improve access to this specific enantiopure amine.

Derivatization and Library Synthesis: The primary amine group provides a convenient handle for chemical modification. A research program could involve creating a library of derivatives by reacting the amine with various electrophiles to explore structure-activity relationships in a systematic manner, potentially leading to the discovery of new bioactive compounds. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

IUPAC Name

(1S)-1-(3,4-dichlorophenyl)propan-1-amine

InChI

InChI=1S/C9H11Cl2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9H,2,12H2,1H3/t9-/m0/s1

InChI Key

VBWRNUHVGFPJRG-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=CC(=C(C=C1)Cl)Cl)N

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)Cl)N

Origin of Product

United States

Sophisticated Synthetic Strategies for S 1 3,4 Dichlorophenyl Propan 1 Amine

Stereoselective and Asymmetric Synthesis Methodologies

The direct and efficient synthesis of α-chiral primary amines in an enantiomerically pure form is a significant challenge in organic chemistry. rsc.org A variety of powerful techniques have been developed to meet this challenge, broadly categorized into asymmetric catalytic methods, chiral auxiliary-based strategies, and enzymatic transformations. rsc.orgnih.gov These methods are critical for producing single-enantiomer compounds like (S)-1-(3,4-Dichlorophenyl)propan-1-amine.

Asymmetric Catalytic Hydrogenation and Reductive Amination Approaches

Asymmetric hydrogenation and reductive amination are among the most direct and efficient catalytic methods for preparing α-chiral amines. nih.govacs.org These processes typically involve the conversion of a prochiral ketone or imine into a chiral amine through the action of a chiral transition-metal catalyst. acs.org

Asymmetric Hydrogenation (AH) of prochiral imines is a powerful industrial-scale strategy for producing chiral amines. nih.gov For the synthesis of this compound, this would involve the hydrogenation of the corresponding 1-(3,4-Dichlorophenyl)propan-1-imine. The key to success lies in the selection of a suitable chiral catalyst, often composed of a transition metal like iridium, rhodium, or ruthenium complexed with a chiral phosphine (B1218219) ligand. acs.org These catalysts create a chiral environment that directs the addition of hydrogen across the C=N double bond, favoring the formation of one enantiomer over the other.

Asymmetric Reductive Amination (ARA) offers a more direct route from the ketone precursor, 1-(3,4-Dichlorophenyl)propan-1-one. In this one-pot reaction, the ketone reacts with an ammonia (B1221849) source to form an imine in situ, which is then immediately hydrogenated by the chiral catalyst. This avoids the isolation of the often-unstable imine intermediate. Reductive amination is a cornerstone of C-N bond formation in the pharmaceutical industry due to its operational simplicity and broad applicability. thieme-connect.com The development of catalysts that are effective for the asymmetric hydrogenation of ketones, such as Noyori's Ru-BINAP-diamine systems, has expanded the scope of this method significantly.

Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation/Reductive Amination

Ligand Family Common Metals Typical Substrates
Diphosphines (e.g., BINAP, DIPAMP) Rh, Ru Imines, Ketones, Enamides
P,N Ligands (e.g., Phosphino-oxazolines) Ir Imines, Enamines
N-Heterocyclic Carbenes (NHCs) Ir, Ru, Pd Imines, Ketones

The challenge in these reactions is that imines can be more difficult substrates than ketones due to the potential for E/Z isomerism and catalyst inhibition by the nitrogen atom. nih.gov However, extensive research has led to highly active and selective catalysts that can provide chiral amines with excellent enantioselectivities. acs.org

Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of chiral auxiliaries is a classic and reliable strategy for controlling stereochemistry. nih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recycled. sigmaaldrich.com

For the synthesis of this compound, a common approach involves the use of a chiral sulfinamide, such as (R)-2-methyl-2-propanesulfinamide (Ellman's auxiliary). sigmaaldrich.comosi.lv The synthesis proceeds via the following general steps:

Condensation: The chiral sulfinamide is condensed with the precursor ketone, 1-(3,4-Dichlorophenyl)propan-1-one, to form an N-sulfinyl imine.

Diastereoselective Reduction: The C=N bond of the N-sulfinyl imine is then reduced. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride reagent (e.g., from NaBH₄ or L-Selectride) to the opposite face, leading to a high diastereomeric excess.

Auxiliary Cleavage: The sulfinyl group is removed under mild acidic conditions (e.g., HCl in an alcohol solvent) to yield the desired enantiomerically enriched primary amine hydrochloride. osi.lv

Other widely used auxiliaries include oxazolidinones (Evans auxiliaries) and pseudoephedrine. wikipedia.orgcolab.wsharvard.edu Evans auxiliaries, for instance, are typically used to direct asymmetric alkylations of enolates, a strategy that could be adapted to build the carbon skeleton before revealing the amine functionality. colab.wsyoutube.com The reliability and predictability of these methods make them a valuable tool in asymmetric synthesis. colab.ws

Table 2: Common Chiral Auxiliaries for Amine Synthesis

Auxiliary Name Auxiliary Type Key Application
(R)- or (S)-tert-Butanesulfinamide Sulfinamide Diastereoselective reduction of derived imines
Evans Oxazolidinones Oxazolidinone Diastereoselective alkylation or aldol (B89426) reactions
(1R,2R)- or (1S,2S)-Pseudoephedrine Amino Alcohol Diastereoselective alkylation of derived amides
(R)- or (S)-Phenylglycinol Amino Alcohol Used in asymmetric Strecker reactions

Biocatalytic and Enzymatic Transformations for Enantioselective Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure amines. usc.edu Enzymes operate under mild conditions with exceptional selectivity, making them ideal for pharmaceutical synthesis. Transaminases (TAs), also known as aminotransferases, are particularly effective for this purpose. researchgate.net

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. researchgate.net To synthesize this compound, the prochiral ketone 1-(3,4-Dichlorophenyl)propan-1-one serves as the substrate. An (S)-selective transaminase will selectively transfer the amino group to the si-face of the ketone's carbonyl group, producing the (S)-amine with very high enantiomeric excess (>99% ee). usc.eduresearchgate.net

The key advantages of this enzymatic approach include:

High Selectivity: Transaminases exhibit excellent chemo-, regio-, and stereoselectivity.

Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature and atmospheric pressure.

Environmental Sustainability: The method avoids the use of heavy metals and harsh reagents.

Research has demonstrated the successful application of transaminases for the synthesis of structurally related 1-phenylpropan-2-amines. By screening different transaminases and optimizing reaction conditions (such as pH, temperature, co-solvent, and amine donor), high conversions and enantioselectivities can be achieved. usc.eduresearchgate.net For example, studies on similar disubstituted phenylpropanones have shown that using immobilized whole-cell biocatalysts can lead to conversions of 88-89% and enantiomeric excesses of over 99%. researchgate.net

Table 3: Representative Data for Transaminase-Mediated Synthesis of Chiral Amines

Enzyme Type Substrate Type Amine Donor Conversion Enantiomeric Excess (ee) Reference
(R)-Transaminase Disubstituted Phenylpropanone (R)-α-Methylbenzylamine 88-89% >99% (for R-amine) researchgate.net
Transaminase from Arthrobacter sp. Phenylpropan-2-one Isopropylamine Variable >99% usc.edu

Multi-Component Reactions and Cascade Processes for Chiral Amine Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. rsc.orgosi.lv This strategy offers high atom economy and allows for the rapid construction of molecular complexity. rsc.org

The Strecker reaction is a classic MCR for the synthesis of α-amino acids and can be adapted for chiral amines. nih.gov It involves the reaction of an aldehyde, an amine (like ammonia), and a cyanide source. By using a chiral catalyst, an asymmetric version can provide enantiomerically enriched products.

Another powerful MCR is the Ugi reaction , which combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov While typically yielding α-aminoacyl amides, modifications and subsequent transformations can lead to chiral primary amines.

Precursor Chemistry and Convergent Synthetic Routes

The efficiency of any synthetic strategy for this compound is heavily dependent on the availability and synthesis of suitable precursors. Convergent routes, where different fragments of the molecule are synthesized separately and then joined, are often favored for their flexibility and efficiency.

Synthesis from 1-(3,4-Dichlorophenyl)propan-1-one Derivatives

The most direct and common precursor for the synthesis of this compound is the corresponding prochiral ketone, 1-(3,4-Dichlorophenyl)propan-1-one . youtube.com This ketone is the starting point for several of the most powerful stereoselective methods discussed previously:

Asymmetric Reductive Amination: The ketone is converted directly to the chiral amine.

Biocatalytic Transamination: The ketone is the direct acceptor substrate for the transaminase enzyme. usc.eduresearchgate.net

Chiral Auxiliary-Mediated Synthesis: The ketone is condensed with a chiral auxiliary (e.g., a sulfinamide) to form an imine, which is then diastereoselectively reduced. osi.lv

The central role of 1-(3,4-Dichlorophenyl)propan-1-one makes its synthesis a critical first step. It is a commercially available compound, but can also be prepared through standard organic reactions such as the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. The availability of this key precursor enables the various sophisticated strategies for the asymmetric synthesis of the target chiral amine.

Functionalization of Dichlorophenyl Aromatic Precursors

The construction of the target amine often begins with a readily available dichlorophenyl compound, which is then chemically modified, or "functionalized," to introduce the necessary aminopropyl side chain. A common precursor for this strategy is 3,4-dichloroaniline (B118046) or a related dichlorinated aromatic structure.

One approach involves the reaction of a dichlorophenyl precursor with other molecules to build the side chain. For instance, 3,4-dichloroaniline can be reacted with bis(2-chloroethyl)amine (B1207034) hydrochloride in the presence of a base like potassium carbonate to form 1-(3,4-Dichlorophenyl)piperazine. While not the direct target, this illustrates a method of forming a new carbon-nitrogen bond at the aromatic ring, a key step in functionalization.

More advanced methods focus on creating the amine group directly on a pre-formed side chain attached to the dichlorophenyl ring. A powerful technique is the electrophilic amination of organozinc compounds. In this method, a dichlorophenyl aromatic precursor is first converted into a diarylzinc reagent. This organometallic intermediate can then react with an electrophilic aminating agent, such as an O-acyl hydroxylamine, to form the aromatic amine. acs.orgresearchgate.net A notable protocol uses O-2,6-dichlorobenzoyl hydroxylamines in the presence of magnesium chloride (MgCl2) in dioxane, which proceeds without a transition-metal catalyst. acs.org This method is valued for its mild conditions and tolerance of various functional groups, making it suitable for complex molecule synthesis. acs.orgresearchgate.net

Another critical functionalization step is the formation of amide bonds, which can be challenging with electron-deficient amines like those derived from dichlorobenzene. Efficient coupling can be achieved using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), with a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt), to facilitate the reaction between a carboxylic acid and the amine.

The table below summarizes key functionalization reactions relevant to the synthesis of dichlorophenyl amines.

Precursor TypeReagents & ConditionsProduct TypeKey Feature
Diaryl- or DiheteroarylzincO-2,6-dichlorobenzoyl hydroxylamines, MgCl₂, dioxane, 60°CAromatic/Heterocyclic AmineCatalyst-free electrophilic amination. acs.org
3,4-Dichloroanilinebis(2-chloroethyl)amine hydrochloride, K₂CO₃, n-butanolSubstituted PiperazineC-N bond formation via nucleophilic substitution.
Electron-deficient AmineCarboxylic acid, EDC, DMAP, cat. HOBt, DIPEAAmideEffective coupling for unreactive amines.

Control of Stereochemistry from Prochiral Intermediates

Achieving the specific (S)-configuration at the chiral center is arguably the most critical challenge in synthesizing this compound. This is typically accomplished through asymmetric synthesis, starting from a prochiral intermediate. The most common prochiral precursor is 1-(3,4-dichlorophenyl)propan-1-one, a ketone that lacks a chiral center. bldpharm.commatrix-fine-chemicals.com The stereochemistry is introduced by converting the ketone's carbonyl group into the amine group in a stereoselective manner.

The primary method for this transformation is asymmetric reductive amination or the asymmetric reduction of a related ketimine. In these processes, a chiral catalyst or auxiliary directs the approach of a hydride reagent to one face of the prochiral C=O or C=N double bond, preferentially forming one enantiomer over the other. Asymmetric organocatalysis has emerged as a powerful tool for such transformations, enabling the synthesis of highly stereopure compounds.

The general principle involves two main pathways:

Asymmetric Reduction of a Ketimine: The prochiral ketone, 1-(3,4-dichlorophenyl)propan-1-one, is first reacted with an amine source (like ammonia or a protected amine) to form a prochiral imine (or ketimine). This imine is then reduced using a chiral catalyst system, such as one based on transition metals (e.g., Iridium, Rhodium, or Ruthenium) complexed with chiral ligands. The chiral environment of the catalyst ensures that the hydride is delivered to one face of the C=N bond, leading to the desired (S)-amine.

Asymmetric Reductive Amination: This is a one-pot procedure where the ketone, an amine source, and a reducing agent are combined in the presence of a chiral catalyst. The catalyst can influence both the imine formation and its subsequent reduction, controlling the stereochemical outcome.

While specific examples for the asymmetric synthesis of this compound are often proprietary, the principles are well-established in the synthesis of other chiral amines. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high enantiomeric excess (e.e.).

Prochiral IntermediateGeneral StrategyKey TransformationStereochemical Control
1-(3,4-Dichlorophenyl)propan-1-oneAsymmetric CatalysisKetone to Chiral AmineChiral catalyst directs hydride addition.
1-(3,4-Dichlorophenyl)propan-1-oneAsymmetric Reductive AminationC=O to C(H)NH₂Chiral catalyst controls stereoselective reduction of in-situ formed imine.

Enantiomeric Enrichment and Resolution Techniques for Research-Scale Production

When asymmetric synthesis is not perfectly selective or when a racemic mixture is synthesized, resolution techniques are required to separate the two enantiomers and isolate the desired (S)-isomer. For research-scale production, several effective methods are available.

Kinetic Resolution Strategies

Kinetic resolution is a dynamic method that exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent. researchgate.net In this process, the racemic amine is subjected to a reaction that preferentially converts one enantiomer into a new product, leaving the other, less reactive enantiomer unreacted. For the synthesis of this compound, the goal would be to find a reaction that selectively consumes the (R)-enantiomer, allowing for the isolation of the enriched (S)-form.

A powerful example is the palladium/chiral phosphoric acid (CPA) catalyzed intramolecular allylic amination. d-nb.info While applied to different amine substrates, the principle is directly relevant. In such a system, a racemic amine is reacted in the presence of a palladium catalyst and a chiral cocatalyst (the CPA). The chiral cocatalyst ensures that one enantiomer reacts significantly faster than the other. d-nb.info The selectivity of this process is quantified by the selectivity factor (s-factor), where a higher s-factor indicates better discrimination between the enantiomers.

Enzymatic resolutions are another prominent kinetic resolution strategy. d-nb.info Specific enzymes, such as lipases or amine dehydrogenases, can exhibit high enantioselectivity. acs.orgd-nb.info For example, an amine dehydrogenase can selectively oxidize one enantiomer of a racemic amine to the corresponding imine, leaving the other enantiomer untouched. d-nb.info The success of these methods depends on finding a catalyst or enzyme with high activity and selectivity for the specific substrate.

Resolution TypeCatalyst/ReagentPrincipleOutcome
Catalytic AcylationChiral hydroxamic acid cocatalyst with an achiral N-heterocyclic carbene catalyst. acs.orgethz.chEnantioselective acylation of one amine enantiomer at a faster rate. ethz.chOne enantiomer is acylated, the other remains as the free amine.
Palladium-Catalyzed AllylationPd(PPh₃)₄ with a Chiral Phosphoric Acid (CPA). d-nb.infoOne enantiomer undergoes intramolecular cyclization faster. d-nb.infoEnantioenriched starting amine is recovered.
Enzymatic OxidationAmine Dehydrogenase (e.g., LE-AmDH-v1) with an oxidase (NOx). d-nb.infoSelective oxidation of the (R)-enantiomer to an imine. d-nb.infoUnreacted (S)-enantiomer is left in high enantiomeric purity.

Chromatographic Enantioseparation Methods (Preparative for Research)

For research purposes where high purity is paramount, preparative chiral chromatography is a powerful tool for separating enantiomers. nih.gov Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for preparative separations due to higher throughput and simpler post-processing, as the primary mobile phase component, supercritical CO₂, evaporates upon depressurization. nih.govjascoinc.com

The separation is achieved by passing the racemic mixture through a column packed with a chiral stationary phase (CSP). The CSP is a solid support to which a chiral molecule (the selector) is bound. The two enantiomers interact differently with the chiral selector, causing them to travel through the column at different rates and elute at different times.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) and functionalized with carbamate (B1207046) derivatives (e.g., tris(3,5-dichlorophenylcarbamate)), are widely used and highly effective for separating a broad range of chiral compounds, including amines. researchgate.net Method development involves screening different CSPs and mobile phase compositions (a mixture of supercritical CO₂ and a polar organic co-solvent like methanol (B129727) or ethanol) to achieve optimal separation. waters.com For basic compounds like amines, small amounts of an additive such as diethylamine (B46881) are often included in the mobile phase to improve peak shape and selectivity. fagg.be

TechniqueChiral Stationary Phase (CSP)Mobile Phase (Typical)Principle
Preparative SFCPolysaccharide-based (e.g., Cellulose tris(3,5-dichlorophenylcarbamate))Supercritical CO₂ / Alcohol (e.g., Methanol, Ethanol) +/- basic additiveDifferential diastereomeric interactions between enantiomers and the CSP lead to different retention times. nih.gov
Preparative HPLCPolysaccharide-based (e.g., Amylose or Cellulose derivatives)Hexane (B92381) / Alcohol or pure organic solventDifferential interaction with the CSP allows for separation. SFC is often faster for preparative scale. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of S 1 3,4 Dichlorophenyl Propan 1 Amine

Mechanistic Pathways in Stereoselective Transformations

The synthesis of enantiomerically pure (S)-1-(3,4-dichlorophenyl)propan-1-amine is typically achieved not by direct amination, but through the stereoselective reduction of the prochiral precursor, 1-(3,4-dichlorophenyl)propan-1-one, to the corresponding (S)-alcohol, followed by conversion to the amine. The key to achieving the desired (S) configuration lies in the use of sophisticated catalytic systems that can differentiate between the two faces of the ketone's carbonyl group.

Two preeminent methods for the enantioselective reduction of prochiral ketones are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation. These methods rely on chiral catalysts to create an asymmetric environment that forces the reaction to proceed along a lower energy pathway for the formation of one enantiomer over the other. organic-chemistry.orgnrochemistry.comwikipedia.orgchem-station.com

Corey-Bakshi-Shibata (CBS) Reduction : This method employs a chiral oxazaborolidine catalyst, often derived from the amino acid proline. alfa-chemistry.comyoutube.com The catalyst and a borane (B79455) reagent (like BH₃·THF) form a complex. wikipedia.orgnrochemistry.com The ketone, in this case, 1-(3,4-dichlorophenyl)propan-1-one, coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner, positioning the larger 3,4-dichlorophenyl group away from the catalyst's bulky substituents. youtube.com This preferential coordination dictates the face of the carbonyl that is exposed to the hydride transfer from the borane, leading to the formation of the chiral alcohol with high enantiomeric excess (ee). alfa-chemistry.comnrochemistry.com The choice of the (R)- or (S)-proline derivative determines which enantiomer of the alcohol is produced.

Noyori Asymmetric Hydrogenation : This approach utilizes ruthenium (Ru) catalysts bearing a chiral phosphine (B1218219) ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). nrochemistry.comchem-station.com The catalyst, such as Ru(II)-BINAP, activates molecular hydrogen (H₂). The ketone substrate coordinates to the metal center, and the chiral disposition of the BINAP ligand dictates the facial selectivity of the hydride transfer. nih.gov The reaction often involves a six-membered pericyclic transition state where a metal hydride and a proton from a coordinated diamine ligand are transferred to the ketone's carbonyl group. nih.govjst.go.jp The C₂-symmetry of the BINAP ligand is crucial for establishing the highly ordered transition state necessary for excellent enantiocontrol. nrochemistry.com

Subsequent conversion of the resulting (S)-1-(3,4-dichlorophenyl)propan-1-ol to the amine can be achieved through methods like the Mitsunobu reaction or by converting the alcohol to a leaving group (e.g., a tosylate) followed by nucleophilic substitution with an amine source (like ammonia (B1221849) or an azide (B81097) followed by reduction).

The high degree of enantioselectivity in these catalytic reductions is a direct consequence of the energy differences between the two diastereomeric transition states that lead to the (R) and (S) products.

In the CBS reduction , the transition state is a chair-like or boat-like six-membered ring involving the catalyst's boron, the ketone's oxygen and carbon, and the borane's boron and hydride. youtube.comnrochemistry.com The catalyst-borane complex binds to the ketone's more accessible lone pair, orienting the bulkier dichlorophenyl group in a pseudo-equatorial position to minimize steric clash with the catalyst's own chiral framework. youtube.com The alternative transition state, which would lead to the (R)-alcohol, would force this large group into a more sterically hindered pseudo-axial position, raising its energy and making that pathway less favorable.

Similarly, in Noyori hydrogenation , the proposed mechanism involves a six-membered pericyclic transition state. nih.gov The catalyst features a Ru-H bond and an N-H bond from a diamine ligand. The ketone coordinates to the ruthenium, and the simultaneous transfer of the hydride (H⁻) from ruthenium and a proton (H⁺) from the amine to the carbonyl oxygen occurs. The chirality of the BINAP ligand and the diamine creates a rigid and well-defined chiral space, making one of the two possible diastereomeric transition states significantly lower in energy. nih.govjst.go.jp

The table below summarizes key features of the transition states in these two prominent reactions.

FeatureCorey-Bakshi-Shibata (CBS) ReductionNoyori Asymmetric Hydrogenation
Catalyst Chiral OxazaborolidineRu(II)-BINAP-Diamine Complex
Hydride Source Borane (e.g., BH₃·THF)Molecular Hydrogen (H₂)
Key Interaction Lewis acid (boron) activation of ketoneMetal-ligand cooperative hydrogen transfer
Transition State Six-membered ring, chair/boat-likeSix-membered pericyclic
Source of Selectivity Steric hindrance between ketone's larger substituent and the catalyst's chiral scaffold. youtube.comRigid chiral environment created by BINAP and diamine ligands. nrochemistry.comnih.gov

The two chlorine atoms on the phenyl ring of this compound and its precursors exert a significant electronic influence. Chlorine is an electronegative atom that withdraws electron density from the aromatic ring through the sigma bond network (inductive effect). lumenlearning.comlibretexts.org

This electron-withdrawing effect has several consequences:

Precursor Reactivity : In the precursor ketone, 1-(3,4-dichlorophenyl)propan-1-one, the electron-withdrawing dichlorophenyl group makes the carbonyl carbon more electrophilic and thus more reactive toward nucleophilic attack by a hydride.

Amine Basicity : In the final product, the electron-withdrawing nature of the ring pulls electron density away from the nitrogen atom's lone pair, making the amine less basic compared to an analogue with an unsubstituted or electron-donating phenyl group. masterorganicchemistry.com

Stereoselectivity : The electronic nature and size of the dichlorophenyl group are critical for selectivity in asymmetric reductions. The catalyst must effectively discriminate between the ethyl group and the significantly larger and electronically different dichlorophenyl group to achieve high enantiocontrol. youtube.com

Nucleophilic and Basic Reactivity of the Amine Functionality

The reactivity of the primary amine group in this compound is characterized by its dual role as a base and a nucleophile.

Basicity : Basicity is a thermodynamic measure of a compound's ability to accept a proton. reddit.commasterorganicchemistry.com As a primary amine, the compound is basic due to the lone pair of electrons on the nitrogen atom. However, as noted previously, the powerful electron-withdrawing effect of the 3,4-dichlorophenyl group reduces the electron density on the nitrogen, making it a weaker base than other primary alkylamines or even unsubstituted benzylamine. masterorganicchemistry.com

Nucleophilicity : Nucleophilicity is a kinetic measure of the rate at which a compound attacks an electrophilic center (typically carbon). masterorganicchemistry.comyoutube.com While basicity and nucleophilicity often trend together, they are distinct properties. studysmarter.co.uk The amine is a good nucleophile, capable of participating in reactions like alkylation and acylation. However, its nucleophilicity is also tempered by two factors: the aforementioned electron-withdrawing effect of the ring and the steric hindrance posed by the bulky dichlorophenyl group and the adjacent ethyl group. In reactions sensitive to steric bulk, its reactivity might be diminished compared to less hindered primary amines. masterorganicchemistry.com

A comparison of factors influencing the amine's reactivity is presented below.

PropertyInfluencing Factors for this compoundExpected Reactivity Profile
Basicity (Thermodynamic) - Presence of N lone pair (increases basicity)- Electron-withdrawing dichlorophenyl group (decreases basicity) masterorganicchemistry.comModerately basic, but weaker than non-aromatic primary amines.
Nucleophilicity (Kinetic) - Presence of N lone pair (increases nucleophilicity)- Steric hindrance from adjacent groups (decreases nucleophilicity) masterorganicchemistry.com- Electron-withdrawing ring (decreases nucleophilicity)Good nucleophile for many reactions, but may be slow with sterically demanding electrophiles.

Stereochemical Stability and Interconversion Phenomena (e.g., Racemization Studies)

The utility of a chiral compound often depends on its stereochemical stability. Racemization, the process by which a pure enantiomer converts into a 1:1 mixture of both enantiomers, would compromise the compound's enantiopurity. wikipedia.org The chiral center in this compound is a benzylic amine, a structure that can be susceptible to racemization under certain conditions.

The primary mechanism for the racemization of such amines involves the reversible formation of an achiral intermediate. rsc.orgresearchgate.net This typically occurs via the removal of the proton on the chiral carbon, which is acidic due to its benzylic position (its conjugate base, a carbanion, is stabilized by the phenyl ring). This can lead to the formation of an achiral imine intermediate, especially in the presence of an oxidizing agent or a catalyst. nih.gov Protonation of this flat, achiral imine can then occur from either face with equal probability, leading to a racemic mixture of the amine. wikipedia.org

Factors that can promote racemization include:

Heat : Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization. researchgate.net

Acidic or Basic Conditions : Catalysis by acid or base can facilitate the tautomerization to an imine or the formation of a carbanion intermediate. researchgate.net

Transition Metal Catalysts : Certain metals, like palladium, are known to catalyze the racemization of amines through the formation of imine complexes. rsc.orgnih.gov

Derivatization Reactions and Functional Group Transformations

The primary amine functionality is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

N-Acylation : As a primary amine, it reacts readily with acylating agents like acid chlorides and acid anhydrides to form stable secondary amides. libretexts.org This reaction is typically fast and high-yielding. The resulting amide is significantly less nucleophilic and basic because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, preventing over-acylation. libretexts.orgumich.edu

N-Alkylation : The amine can be alkylated by reacting with alkyl halides in an Sₙ2 reaction. youtube.com However, this process is often difficult to control. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. wikipedia.org For controlled mono-alkylation, reductive amination is a superior method, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ.

Formation of Imines and Schiff Bases : The amine can condense with aldehydes and ketones to reversibly form imines (also known as Schiff bases). This reaction is fundamental to processes like reductive amination. The synthesis of the antidepressant sertraline (B1200038), a related structure, involves the formation of an imine from a tetralone precursor and an amine. datapdf.comresearchgate.net

Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields stable sulfonamides. This reaction is often used for the protection of amines or for creating moieties with specific biological activities.

Strategic Applications of S 1 3,4 Dichlorophenyl Propan 1 Amine in Contemporary Organic Synthesis

Role as a Chiral Building Block for Complex Chemical Architectures

The primary application of (S)-1-(3,4-dichlorophenyl)propan-1-amine lies in its use as a chiral building block for the synthesis of complex chemical architectures, most notably in the pharmaceutical industry. The stereochemically defined amine function, coupled with the electronically distinct 3,4-dichlorophenyl group, provides a key structural motif for imparting specific biological activities.

A prominent example of its application is in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant, sertraline (B1200038) . acs.orgnih.govnih.gov The synthesis of sertraline and its analogues often involves the incorporation of the (S)-1-(3,4-dichlorophenyl)amino moiety, which is crucial for its therapeutic effect. acs.orgnih.gov Different synthetic strategies have been developed to construct the tetralone ring system of sertraline, where the chirality of the final product is often traced back to a chiral precursor like this compound or is established through stereoselective reactions involving this structural unit. acs.org One approach involves an intramolecular anionic ring closure onto an imine, where the stereocenter is established via a conjugate addition of an arylmagnesium bromide to an imide derived from 3,4-dichlorocinnamic acid, highlighting the importance of the dichlorophenyl starting material. acs.org Another strategy employs an asymmetric allylation/ring-closing metathesis (RCM) sequence to construct the cyclic homoallylic amine core of sertraline. nih.gov

The following table summarizes key information regarding the synthesis of sertraline, a complex molecule derived from precursors related to this compound.

Target Molecule Key Synthetic Strategy Significance of the Dichlorophenyl Moiety Relevant Precursors/Intermediates
SertralineIntramolecular anionic ring closure onto an imineEssential for biological activity as an SSRI3,4-Dichlorocinnamic acid, Iodoimine intermediates acs.org
SertralineAsymmetric allylation/ring-closing metathesis (RCM)Forms the core structure of the final drugBenzo-fused cyclic homoallylic amines nih.gov
Sertraline AnaloguesNi-catalyzed enantioselective reductive couplingProvides access to chiral tetrahydronaphthalene core1-Chloro-1,2,3,4-tetrahydronaphthalene, Iodobenzene nih.gov

Utilization as a Chiral Ligand Precursor for Asymmetric Catalysis

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Primary amines with a stereocenter adjacent to an aromatic ring, such as this compound, are valuable precursors for the synthesis of a wide range of chiral ligands. These ligands can coordinate with transition metals like rhodium, iridium, copper, and palladium to form catalysts for various enantioselective transformations. acs.orgacs.orgnih.govorganic-chemistry.orgacs.orgnih.govcapes.gov.br

While specific ligands derived directly from this compound are not extensively documented in readily available literature, the structural motif is highly amenable to the formation of common ligand classes such as phosphine-amine, diamine, and diene ligands. For instance, chiral diene ligands have proven highly effective in rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to α,β-unsaturated carbonyl compounds. organic-chemistry.orgacs.orgnih.gov The electronic properties of the dichlorophenyl group in a ligand derived from the title compound could significantly influence the catalytic activity and enantioselectivity of the corresponding metal complex. capes.gov.br

Similarly, copper-catalyzed enantioselective N-arylation reactions often employ chiral ligands to control the stereochemical outcome. acs.orgnih.gov A ligand synthesized from this compound could be applied in such reactions to achieve the kinetic resolution of racemic starting materials, affording chiral products with high enantiopurity. acs.orgnih.gov

The table below illustrates the potential applications of chiral ligands derived from amines structurally similar to this compound in asymmetric catalysis.

Catalytic System Reaction Type Potential Role of Ligand Expected Outcome
Rhodium/Chiral DieneAsymmetric 1,4-additionControls the facial selectivity of the addition of an arylboronic acid to an enone. organic-chemistry.orgacs.orgnih.govHigh yield and enantioselectivity of the 1,4-addition product. organic-chemistry.orgacs.org
Copper/Chiral LigandEnantioselective N-arylationInduces chirality in the formation of a C-N bond, enabling kinetic resolution. acs.orgnih.govProduction of chiral amines and recovery of unreacted starting material in high enantiomeric excess. acs.orgnih.gov
Iridium/Chiral Phosphine (B1218219)Asymmetric HydrogenationDirects the enantioselective addition of hydrogen to an imine or enamine. acs.orgSynthesis of chiral amines with high enantiopurity. acs.org

Development of Chiral Auxiliaries and Inducers Based on the Compound's Structure

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a chemical reaction towards a specific stereochemical outcome. nih.govrsc.orgsigmaaldrich.com Primary chiral amines are a well-established class of chiral auxiliaries. rsc.orgsigmaaldrich.comnih.gov this compound possesses the necessary structural features to function as an effective chiral auxiliary.

The amine group can be readily converted into an amide with a prochiral substrate. The steric bulk and electronic nature of the 3,4-dichlorophenyl group would then influence the approach of a reagent to the prochiral center, leading to a diastereoselective transformation. nih.gov After the reaction, the chiral auxiliary can be cleaved and recovered. For instance, pseudoephenamine, a structurally related amino alcohol, is a versatile chiral auxiliary for asymmetric alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov Similarly, (S)-1-phenylethylamine is a widely used chiral auxiliary in the synthesis of enantiopure compounds, including medicinal substances and natural products. nih.gov

The development of chiral auxiliaries based on the structure of this compound would offer a valuable tool for asymmetric synthesis, potentially providing high diastereoselectivity in a range of chemical transformations.

The following table outlines the general principles of using chiral auxiliaries and how a derivative of this compound could be employed.

Chiral Auxiliary Type Formation Application Cleavage
Amide-based auxiliaryReaction of this compound with a carboxylic acid derivative.Directs the stereoselective alkylation or aldol (B89426) reaction of the enolate derived from the amide. nih.govHydrolysis of the amide bond to release the chiral product and recover the auxiliary.
Imine-based auxiliaryCondensation of this compound with a ketone or aldehyde.Directs the nucleophilic addition to the imine, controlling the formation of a new stereocenter.Hydrolysis of the imine to yield the chiral amine product.

Synthesis of Non-Biological Chiral Scaffolds and Chemical Probes

Chiral scaffolds and chemical probes are essential tools for investigating biological processes and for the discovery of new therapeutic agents. The unique three-dimensional structure of this compound makes it an attractive starting material for the synthesis of novel, non-biological chiral scaffolds. These scaffolds can serve as templates for the construction of libraries of compounds for high-throughput screening.

The dichlorophenyl moiety can be further functionalized, and the amine group provides a handle for attaching various substituents, allowing for the creation of a diverse range of molecular architectures. For example, planar chiral scaffolds based on paracyclophanes have been designed as a new class of chiral organocatalysts. researchgate.net While not a paracyclophane itself, the principle of using a rigid chiral structure as a scaffold is applicable.

Furthermore, the incorporation of the this compound unit into larger molecules can lead to the development of chemical probes with specific binding properties. The dichlorophenyl group can participate in hydrophobic and halogen-bonding interactions, which can be important for binding to biological targets.

Contributions to Novel Methodologies for Enantioselective Bond Formations (e.g., C-C, C-N)

The development of new methods for the enantioselective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a central theme in modern organic chemistry. Chiral amines, either as organocatalysts or as ligands for metal catalysts, play a pivotal role in these advancements. rsc.orgresearchgate.netacs.orgnih.govbeilstein-journals.orgnih.govnih.govresearchgate.netnih.govcaltech.eduacs.orgresearchgate.netnih.govrsc.orgnih.govnih.govrsc.org

This compound and its derivatives have the potential to contribute to this field in several ways:

Organocatalysis: As a primary amine, it can act as an organocatalyst in asymmetric Michael additions, Mannich reactions, and other C-C and C-N bond-forming reactions. rsc.orgresearchgate.netacs.orgnih.govbeilstein-journals.org The catalyst would operate through the formation of a chiral enamine or iminium ion intermediate, which then reacts enantioselectively with a nucleophile or electrophile.

Metal-Catalyzed Cross-Coupling: As a precursor to chiral ligands, it can be used in transition metal-catalyzed cross-coupling reactions to form C-C and C-N bonds. For example, copper-catalyzed enantioselective arylalkynylation of alkenes has been achieved using chiral ligands, leading to the formation of valuable propargylic products. nih.gov

Radical Reactions: Recent advances have been made in the enantioselective construction of C-N bonds involving radical intermediates. rsc.org Chiral catalysts, potentially derived from this compound, could be developed to control the stereochemistry of these radical amination reactions.

The table below summarizes potential applications of this compound in novel enantioselective bond-forming reactions.

Reaction Type Catalytic Approach Role of the Chiral Amine Bond Formed
Asymmetric Michael AdditionOrganocatalysisForms a chiral enamine or iminium ion intermediate. rsc.orgacs.orgnih.govbeilstein-journals.orgC-C or C-N
Asymmetric N-ArylationCopper CatalysisAs a chiral ligand to control enantioselectivity. acs.orgnih.govC-N
Asymmetric ArylalkynylationCopper CatalysisAs a chiral ligand for the three-component coupling of an alkene, alkyne, and aryl source. nih.govC-C
Enantioselective Radical AminationMetal CatalysisAs a chiral ligand to influence the stereochemical outcome of the radical reaction. rsc.orgC-N

Advanced Spectroscopic Characterization and Structural Elucidation of S 1 3,4 Dichlorophenyl Propan 1 Amine in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of (S)-1-(3,4-Dichlorophenyl)propan-1-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the presence of the 3,4-disubstituted aromatic ring and the 1-aminopropane side chain.

In ¹H NMR, the aromatic protons appear as a distinct set of signals in the downfield region (typically 7.0-7.5 ppm). Their splitting patterns (doublets and doublets of doublets) and coupling constants are characteristic of the 1,2,4-trisubstituted benzene (B151609) ring system. The protons of the propyl chain are also clearly resolved. The methine proton (CH-N) adjacent to the nitrogen and the chiral center is deshielded and appears as a multiplet. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl group appear further upfield, with their chemical shifts and splitting patterns confirming their connectivity. openstax.org

¹³C NMR spectroscopy provides direct evidence for every carbon atom in the molecule. libretexts.org The chemical shifts are influenced by the electronegativity of neighboring atoms. libretexts.org Carbons attached to chlorine atoms on the aromatic ring are observed at specific downfield shifts. The carbon of the chiral center (C1), being directly attached to the electron-withdrawing amine group, is deshielded compared to the other aliphatic carbons. openstax.orglibretexts.org The chemical shift decreases for carbons further from the amine group (C1 > C2 > C3). libretexts.org

To confirm enantiomeric purity, chiral NMR spectroscopy is employed. This can involve using chiral solvating agents or chiral lanthanide shift reagents. These reagents create a diastereomeric environment for the two enantiomers, causing previously equivalent signals in the racemic mixture to split into two distinct sets, allowing for the quantification of enantiomeric excess.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Influences
H-2', H-5', H-6'Aromatic7.2 - 7.5-Electronegativity of Cl, ring currents
C-1'Aromatic-~140 - 145Attachment to side chain
C-2'Aromatic-~128 - 132Ortho to side chain
C-3', C-4'Aromatic-~130 - 134Attachment to Cl
C-5'Aromatic-~126 - 130-
C-6'Aromatic-~128 - 132-
C1 (CH)Aliphatic~3.8 - 4.2~55 - 60Attachment to N and aromatic ring openstax.org
C2 (CH₂)Aliphatic~1.6 - 1.9~25 - 30Aliphatic chain
C3 (CH₃)Aliphatic~0.8 - 1.1~10 - 15Aliphatic chain
NH₂AmineBroad, ~1.5 - 2.5-Exchangeable with D₂O openstax.org

Note: Values are estimates based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Determination

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are fundamentally important for the non-destructive determination of a molecule's absolute configuration. These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

For this compound, the presence of the chiral center at the C1 position renders the molecule optically active. The CD spectrum would exhibit characteristic positive or negative absorption bands, known as Cotton effects, at wavelengths corresponding to the electronic transitions of its chromophores (the dichlorophenyl group). The specific sign and magnitude of these Cotton effects are unique to the (S)-enantiomer.

Modern research practice often combines experimental CD spectroscopy with computational methods, such as time-dependent density functional theory (TD-DFT). By calculating the predicted CD spectrum for the known (S) configuration and comparing it to the experimentally measured spectrum, a definitive assignment of the absolute stereochemistry can be achieved with a high degree of confidence. This correlation provides powerful evidence that the synthesized or isolated compound possesses the desired (S)-configuration.

X-ray Crystallography of Derivatives and Chiral Salts for Definitive Structure Proof

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule, providing precise data on bond lengths, bond angles, and absolute stereochemistry. While obtaining high-quality crystals of a chiral amine directly can be challenging, a robust and common strategy is the formation of diastereomeric salts. wikipedia.org

This method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.orgonyxipca.com This reaction produces a mixture of two diastereomeric salts, for instance, [(S)-amine·(+)-acid] and [(R)-amine·(+)-acid]. These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. wikipedia.orgnih.gov

Once the less soluble diastereomeric salt is isolated and crystallized, its structure can be analyzed by X-ray diffraction. digitellinc.com The resulting electron density map reveals the precise spatial arrangement of every atom in the crystal lattice. Since the absolute configuration of the chiral resolving agent (e.g., (+)-tartaric acid) is already known, the configuration of the amine enantiomer within the crystal is determined unequivocally relative to this internal standard. This provides definitive proof of the (S)-configuration of 1-(3,4-Dichlorophenyl)propan-1-amine.

Advanced Mass Spectrometry Techniques for Mechanistic Studies and Isotopic Labeling

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition, as well as for investigating reaction mechanisms. High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with high precision, allowing for the unambiguous calculation of its elemental formula (C₉H₁₁Cl₂N).

For mechanistic studies, isotopic labeling is a powerful approach. This involves synthesizing this compound with one or more atoms replaced by a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). When this labeled compound is used in a chemical reaction or a metabolic study, the mass of the molecule and its fragments will be shifted by a known amount.

By analyzing the mass spectra of the products using tandem mass spectrometry (MS/MS), researchers can track the fate of the labeled atoms. This allows for the elucidation of reaction pathways, the identification of metabolic products, and the study of fragmentation patterns, providing deep insight into the molecule's chemical behavior.

Ion mobility-mass spectrometry is another advanced technique that separates ions based on their size and shape (collision cross-section, CCS) in addition to their mass-to-charge ratio. The predicted CCS value is a useful parameter for identifying the compound in complex mixtures.

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Value Adduct Technique
Monoisotopic Mass203.02686 Da-HRMS
Predicted CCS141.0 Ų[M+H]⁺Ion Mobility-MS
Predicted CCS150.3 Ų[M+Na]⁺Ion Mobility-MS
Predicted CCS143.7 Ų[M-H]⁻Ion Mobility-MS

Data is for the protonated molecule [M+H]⁺ and other common adducts. CCS values are predicted. Source: chemicalbook.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is used for functional group identification and for real-time monitoring of chemical reactions.

FTIR spectroscopy is highly effective for confirming the presence of key functional groups. As a primary amine, this compound exhibits a characteristic pair of medium-intensity absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. pressbooks.puborgchemboulder.com Other key absorptions include C-H stretches for the aliphatic chain and the aromatic ring, C=C stretching vibrations of the benzene ring (around 1450-1600 cm⁻¹), and strong absorptions corresponding to the C-Cl bonds. rockymountainlabs.comresearchgate.netyoutube.com

Raman spectroscopy is a complementary technique that is particularly powerful for reaction monitoring. For example, in a synthesis of the amine via reductive amination of the precursor ketone, 1-(3,4-dichlorophenyl)propan-1-one, Raman spectroscopy can be used to monitor the reaction progress in situ. The disappearance of the strong C=O stretching band of the ketone (around 1680-1700 cm⁻¹) and the concurrent appearance of bands characteristic of the C-N bond and other vibrations of the amine product would signal the reaction's progression and completion.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Expected Intensity Technique
N-H Stretch (asymmetric & symmetric)Primary Amine3300 - 3500 (two bands)Medium, SharpFTIR/Raman
C-H Stretch (aromatic)Aryl C-H3000 - 3100Medium-WeakFTIR/Raman
C-H Stretch (aliphatic)Alkyl C-H2850 - 2960MediumFTIR/Raman
N-H Bend (scissoring)Primary Amine1580 - 1650Medium-StrongFTIR
C=C StretchAromatic Ring1450 - 1600Medium-StrongFTIR/Raman
C-N StretchAliphatic Amine1020 - 1250Weak-MediumFTIR
C-Cl StretchAryl Halide600 - 800StrongFTIR

Note: Wavenumbers are approximate and can be influenced by the molecular environment and physical state.

Computational Chemistry and Theoretical Investigations of S 1 3,4 Dichlorophenyl Propan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic properties and predicting the reactivity of molecules like (S)-1-(3,4-Dichlorophenyl)propan-1-amine. nih.govmdpi.com These computational methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. By optimizing the molecular geometry to find the lowest energy state, DFT can provide valuable insights into the compound's structure and stability. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a large gap suggests high stability, while a small gap indicates that the molecule is more easily polarized and reactive. mdpi.com Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the charge distribution. The MEP can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents or biological targets. nih.gov For this compound, the nitrogen atom of the amine group is expected to be a primary nucleophilic site, while the aromatic ring, influenced by the electron-withdrawing chlorine atoms, presents a more complex electrostatic landscape.

Table 1: Illustrative Quantum Chemical Properties for this compound (Hypothetical Data) This table presents example data that would be generated from a DFT calculation (e.g., at the B3LYP/6-31G(d) level).

ParameterCalculated ValueSignificance
Energy of HOMO -8.5 eVIndicates the molecule's electron-donating ability.
Energy of LUMO -0.9 eVIndicates the molecule's electron-accepting ability.
HOMO-LUMO Gap 7.6 eVSuggests high kinetic stability.
Dipole Moment 2.5 DebyeQuantifies the overall polarity of the molecule.
MEP Minimum (on N atom) -45 kcal/molPredicts the primary site for electrophilic attack.

Computational chemistry provides a powerful means to predict spectroscopic data, which is invaluable for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ, in ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). For flexible molecules, it is essential to perform a conformational analysis first and calculate the Boltzmann-averaged chemical shifts over the most stable conformers to achieve good agreement with experimental results. While no specific computational NMR studies for this compound are published, the methodology is well-established. nih.govresearchgate.net

Table 2: Representative Predicted NMR Chemical Shifts for this compound (Hypothetical Data) This table illustrates the type of data obtained from a GIAO-DFT calculation. Values are examples and not from a published study.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cα-H (methine) 4.1555.8
Cβ-H₂ (methylene) 1.7830.5
Cγ-H₃ (methyl) 0.9511.2
Aromatic C-H 7.20 - 7.50127.0 - 133.0
Aromatic C-Cl -131.0, 132.5
Aromatic C-ipso -145.0

Theoretical chemistry allows for the detailed exploration of reaction mechanisms by locating and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Calculating the geometry and energy of a TS makes it possible to determine the activation energy (Ea), providing a quantitative measure of the reaction rate.

A primary synthetic route to this compound is the reductive amination of the precursor ketone, 1-(3,4-Dichlorophenyl)propan-1-one. bldpharm.comgoogle.com A computational study of this pathway would involve modeling the initial nucleophilic attack of the amine on the carbonyl carbon, the subsequent dehydration to form an imine or enamine intermediate, and the final reduction step. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This analysis can clarify the rate-determining step and guide the optimization of reaction conditions, although specific published studies for this reaction are not available.

Table 3: Example Reaction Profile Data for a Key Step in Synthesis (Hypothetical Data) This table illustrates the kind of energetic data obtained from a transition state analysis of the imine formation step.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants Ketone + Amine0.0
TS1 Transition state for carbinolamine formation+12.5
Intermediate Carbinolamine-5.2
TS2 Transition state for water elimination+20.1 (Rate-Determining)
Products Imine + Water-2.3

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, such as the C-C bond connecting the phenyl ring and the aminopropyl group in this compound, exist as a population of different conformers. Conformational analysis aims to identify the stable, low-energy arrangements (local minima on the potential energy surface) and map the energy landscape that connects them.

This is typically done by systematically rotating the key dihedral angles and calculating the corresponding energy at each point, a process known as a potential energy surface scan. The resulting low-energy conformers are then fully optimized. The relative energies of these conformers are used to calculate their population distribution at a given temperature via the Boltzmann equation. This information is critical, as many experimentally observed properties are an average over the entire conformational ensemble. For instance, accurate prediction of NMR chemical shifts and chiroptical properties is impossible without first performing a thorough conformational analysis.

Table 4: Hypothetical Conformational Analysis Results (Hypothetical Data) This table shows example results for the relative stability of different rotamers defined by the Ar-Cα-Cβ-Cγ dihedral angle.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
1 (Global Minimum) 650.0075.1
2 -700.8518.5
3 1802.106.4

Molecular Dynamics Simulations of Compound Interactions in Model Systems

While quantum mechanics is ideal for studying the electronic details of single molecules, Molecular Dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. MD applies classical mechanics to a system containing potentially millions of atoms, allowing for the simulation of the compound in a realistic environment, such as in a solvent or interacting with a lipid bilayer.

For this compound, an MD simulation could model its behavior in an aqueous solution to study its hydration shell and dynamic motion. Alternatively, simulating its interaction with a model cell membrane (e.g., a POPC bilayer) could provide insights into its permeability and preferred location within the membrane, which are important pharmacokinetic properties. The simulation tracks the trajectory of every atom, from which properties like radial distribution functions, interaction energies, and diffusion coefficients can be calculated. These simulations offer a window into the dynamic behavior that governs the molecule's interactions on a nanosecond to microsecond timescale.

Ligand-Protein Docking Studies (if applicable to non-clinical enzyme/receptor binding studies)

This compound is a well-known chiral intermediate in the synthesis of Sertraline (B1200038), a potent and selective serotonin (B10506) reuptake inhibitor (SSRI). nih.govnih.gov Given this relationship, molecular docking studies are highly relevant for investigating its potential interactions with the serotonin transporter (SERT).

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another, typically a protein receptor. researchgate.net A docking algorithm samples numerous possible conformations of the ligand within the binding pocket of the SERT protein and scores them based on a function that estimates the binding free energy. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Docking studies could reveal whether this intermediate can bind to the SERT central binding site, which is known to interact with Sertraline itself, involving key residues like ASP98, ILE172, and PHE335. researchgate.net Such non-clinical computational studies help in understanding the structure-activity relationship of Sertraline and its precursors.

Table 5: Illustrative Docking Results into Serotonin Transporter (SERT) (Hypothetical Data) This table presents example data from a hypothetical docking study of the title compound into the active site of SERT (PDB: 6AWO).

ParameterResultInterpretation
Docking Score -7.2 kcal/molPredicts a favorable binding interaction.
Predicted Binding Mode Dichlorophenyl ring in hydrophobic pocket.Similar to the parent drug, Sertraline.
Key Interacting Residues ASP98 (ionic), PHE335 (π-stacking)The protonated amine forms a key salt bridge.
RMSD from Sertraline 2.1 ÅShows a plausible but distinct binding pose.

Prediction of Chiroptical Properties (CD/ORD) through Theoretical Methods

As this compound is a chiral molecule, it exhibits optical activity, which can be characterized by techniques like Circular Dichroism (CD) spectroscopy. CD measures the differential absorption of left- and right-circularly polarized light. Theoretical methods, most notably Time-Dependent Density Functional Theory (TD-DFT), can predict the CD spectrum of a specific enantiomer. nih.govnih.gov

The computational process involves several steps. First, a comprehensive conformational analysis is performed to identify all significantly populated conformers. Next, for each conformer, the vertical electronic excitation energies and corresponding rotatory strengths are calculated using TD-DFT. acs.org Finally, the individual spectra are averaged according to their Boltzmann populations to generate the final theoretical CD spectrum. nih.gov By comparing the predicted spectrum (specifically the signs of the Cotton effects at different wavelengths) with an experimentally measured spectrum, the absolute configuration of the synthesized molecule can be unambiguously confirmed. smoldyn.org

Table 6: Example Output from a TD-DFT Calculation for CD Spectrum Prediction (Hypothetical Data) This table illustrates the data used to construct a theoretical CD spectrum. The sign of the rotatory strength (R) determines the sign of the Cotton effect.

Excitation #Wavelength (nm)Oscillator Strength (f)Rotatory Strength (R, 10⁻⁴⁰ cgs)Predicted Cotton Effect
12850.012+5.8Positive
22600.005-2.1Negative
32320.150+15.3Positive
42100.450-22.7Negative

Synthetic Modification and Analog Development of S 1 3,4 Dichlorophenyl Propan 1 Amine

Systematic Functionalization of the Amino Group (e.g., Secondary, Tertiary Amines, Amides)

The primary amine of (S)-1-(3,4-Dichlorophenyl)propan-1-amine serves as a key handle for synthetic elaboration, allowing for the preparation of secondary amines, tertiary amines, and amides through various chemical transformations.

Standard N-alkylation procedures can be employed to introduce alkyl groups onto the nitrogen atom, leading to the corresponding secondary and tertiary amines. These reactions typically involve the treatment of the primary amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The synthesis of tertiary amines can also be achieved through direct alkylation of secondary amines. researchgate.net

The formation of amides is readily accomplished through the N-acylation of the primary amine. This can be achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base to scavenge the acid byproduct. nih.gov A variety of acyl groups can be introduced, allowing for systematic exploration of the steric and electronic requirements of the molecular target. For instance, phosphinecarboxamides can be synthesized through a nickel-catalyzed cross-coupling reaction between isocyanates derived from primary amines and chlorodiphenylphosphine. acs.org

The synthesis of 3,4-dichlorophenyl amides has been a subject of interest, with various methods developed for their preparation. researchgate.net These synthetic routes provide access to a range of amide derivatives for further biological evaluation.

Aromatic Ring Modification and Substitution Chemistry

Modification of the 3,4-dichlorophenyl ring is a crucial strategy for developing analogs with altered properties. This can involve changing the position of the chlorine atoms, introducing different substituents, or replacing the phenyl ring with other aromatic or heteroaromatic systems.

The synthesis of analogs with different substitution patterns on the phenyl ring allows for the investigation of the impact of electronic and steric effects on activity. For example, the synthesis of 1-(3',4'-disubstituted phenyl)propan-2-amines has been achieved through transaminase-mediated reactions, providing access to a range of enantiopure compounds with diverse substituents on the aromatic ring. researchgate.netrsc.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer a powerful tool for introducing new carbon-carbon bonds to the aromatic ring. A process for preparing substituted biphenylanilides has been described, involving the reaction of a bromophenylacetamide derivative with a di(3,4-dichlorophenyl)borinic acid in the presence of a palladium catalyst. google.com This methodology could be adapted to synthesize analogs of this compound with a biphenyl (B1667301) moiety.

Alterations to the Propane (B168953) Chain and Introduction of Further Stereocenters

Modifications to the three-carbon propane chain of this compound have been explored to probe the importance of its length, flexibility, and the presence of additional stereocenters.

Analogs with altered chain lengths or the introduction of cyclic constraints have been synthesized. For instance, 1-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride, an analog where the propane chain is constrained into a cyclopropyl (B3062369) ring, is commercially available. bldpharm.com The stereoselective synthesis of such cyclopropane-containing analogs can influence the conformational presentation of the pharmacophoric groups. nih.gov

The introduction of additional stereocenters into the propane chain can lead to diastereomeric compounds with distinct biological profiles. The stereoselective synthesis of molecules with multiple chiral centers is a significant challenge in organic chemistry. nih.gov Methods for the stereoselective construction of highly functionalized six-membered heterocycles from monocyclopropanated pyrroles and furans have been developed, which could potentially be adapted to create complex side chains for arylpropylamine scaffolds. nih.gov

Design and Synthesis of Chemically Related Chiral Dichlorophenylpropanamine Scaffolds

The development of novel chiral scaffolds that are chemically related to dichlorophenylpropanamine has been an active area of research. These efforts aim to create new molecular frameworks with improved properties.

The synthesis of various chiral amines serves as a foundation for creating these new scaffolds. researchgate.net For example, the synthesis of chiral β-aryl propanamines is an important area of research due to their prevalence in bioactive molecules. researchgate.net Enzymatic methods, such as those employing imine reductases and transaminases, have emerged as powerful tools for the asymmetric synthesis of chiral amines. researchgate.netresearchgate.net These biocatalytic approaches offer high enantioselectivity and are environmentally friendly. researchgate.netrsc.org

The development of new ligands for asymmetric catalysis has also been instrumental in the synthesis of chiral amine scaffolds. For instance, Pyrinap ligands have been successfully used in the enantioselective three-component coupling reaction of terminal alkynes, aldehydes, and amines to produce chiral propargylic amines. nih.gov

Stereochemical Relationship to Other Chiral Arylpropylamines and Their Synthetic Interconversions

This compound belongs to the broader class of chiral arylpropylamines, many of which are of pharmaceutical interest. The stereochemistry at the benzylic carbon is crucial for the biological activity of these compounds.

The synthesis of enantiomerically pure arylpropylamines can be achieved through various methods, including chiral resolution of racemic mixtures and asymmetric synthesis. Chiral resolution involves the separation of enantiomers, often by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the individual enantiomers. nih.govnih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases is another powerful technique for enantioseparation. nih.gov

Asymmetric synthesis aims to directly produce the desired enantiomer. This can be accomplished using chiral catalysts or auxiliaries. For example, the Overman rearrangement provides a method for the enantioselective synthesis of chiral allylic amines, which can be precursors to arylpropylamines. youtube.com Biocatalytic methods, as mentioned earlier, also play a significant role in the stereoselective synthesis of chiral amines. researchgate.net The development of these synthetic strategies allows for the preparation of a wide range of chiral arylpropylamines and facilitates the exploration of their structure-activity relationships.

Advanced Analytical Methodologies for Research Grade Characterization and Purity Assessment of S 1 3,4 Dichlorophenyl Propan 1 Amine

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Purity

The separation is achieved by employing a chiral stationary phase (CSP). CSPs are composed of a chiral selector immobilized on a solid support (typically silica (B1680970) gel). Enantiomers interact with the chiral selector to form transient, diastereomeric complexes with different energies of formation, leading to different retention times on the column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica support, are widely used for their broad applicability. amazonaws.comrsc.org

For the analysis of chiral amines, columns like the DAICEL CHIRALPAK® and CHIRALCEL® series are common choices. amazonaws.com The mobile phase is typically a non-polar solvent such as hexane (B92381) mixed with a polar modifier like 2-propanol or ethanol. amazonaws.com The ratio of these solvents is optimized to achieve baseline separation of the enantiomers in a reasonable timeframe. Detection is commonly performed using a UV detector, often at a wavelength of 254 nm where the phenyl ring exhibits strong absorbance. amazonaws.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram.

In addition to enantiomeric purity, the HPLC method can simultaneously assess chemical purity by detecting any other impurities present in the sample, provided they are chromatographically resolved from the main analyte peaks.

Table 8.1: Typical Chiral HPLC Parameters for Chiral Amine Separation

Parameter Typical Setting Rationale
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., DAICEL CHIRALPAK AD-H, AS-H) Provides a chiral environment to form transient diastereomeric complexes, enabling separation of enantiomers. amazonaws.com
Mobile Phase Hexane/Isopropanol (e.g., 95:5 v/v) The non-polar primary solvent and polar modifier allow for tuning of retention times and resolution. amazonaws.comrsc.org
Flow Rate 0.5 - 1.0 mL/min Controls the speed of the analysis and can influence peak shape and resolution. amazonaws.comrsc.org
Column Temperature Ambient or controlled (e.g., 25-40 °C) Temperature affects interaction kinetics and solvent viscosity, thereby influencing retention and selectivity.
Detection UV at 254 nm or 278 nm The aromatic ring of the compound allows for sensitive detection at these wavelengths. amazonaws.comresearchgate.net

| Injection Volume | 5 - 20 µL | A small, precise volume is injected to prevent column overloading and ensure sharp peaks. |

Gas Chromatography (GC) with Chiral Columns or Derivatization for Enantiomeric Purity

Gas Chromatography (GC) offers a high-resolution alternative to HPLC for the analysis of volatile or semi-volatile chiral compounds. For a compound like (S)-1-(3,4-Dichlorophenyl)propan-1-amine, two primary GC approaches can be utilized for enantiomeric purity assessment: direct separation on a chiral column or indirect separation following derivatization.

Direct Chiral GC: This method uses a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. wiley.comgcms.cz Substituted cyclodextrins, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, create chiral cavities into which one enantiomer fits preferentially, leading to different retention times. wiley.com The choice of the specific cyclodextrin derivative and the GC temperature program are critical for achieving separation. wiley.com

Indirect Chiral GC via Derivatization: This approach involves reacting the amine enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com These diastereomers have different physical properties and can be separated on a standard, achiral GC column. mdpi.com Common CDAs for amines include reagents like S-(-)-N-(trifluoroacetyl)propyl chloride (S-TPC). mdpi.com This method is advantageous when a suitable chiral column is not available or when the analyte has poor chromatographic properties that can be improved by derivatization. However, it requires that the derivatization reaction proceeds to completion without any kinetic resolution and that the CDA is enantiomerically pure.

Table 8.2: GC Approaches for Chiral Amine Analysis

Method Principle Typical Conditions
Direct GC Enantiomers are separated on a capillary column with a Chiral Stationary Phase (e.g., substituted cyclodextrin). wiley.com Column: β-DEX™ or similar. chemrxiv.orgCarrier Gas: Hydrogen or Helium. wiley.comDetector: Flame Ionization Detector (FID). Temperature: Isothermal or programmed ramp. wiley.com

| Indirect GC | Enantiomers are converted to diastereomers using a Chiral Derivatizing Agent (CDA), then separated on a standard achiral column. mdpi.com | Derivatizing Agent: S-TPC or R-MTPCl. mdpi.comColumn: Standard non-polar or mid-polar (e.g., OV-1701). wiley.comDetector: FID or Mass Spectrometry (MS). |

Capillary Electrophoresis for Enantioseparation

Capillary Electrophoresis (CE) is a powerful separation technique with extremely high efficiency, making it an excellent alternative to chromatographic methods for chiral analysis. mdpi.com In CE, enantioseparation is typically achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov

For the separation of basic compounds like this compound, cyclodextrins (CDs) and their derivatives (e.g., sulfated-β-CD, hydroxypropyl-β-CD) are the most widely used chiral selectors. mdpi.comnih.gov The separation mechanism is based on the differential interaction of the enantiomers with the chiral selector. At a low pH, the amine is protonated and positively charged. The neutral or charged CD in the BGE forms inclusion complexes with the enantiomers. The different binding constants for these transient diastereomeric complexes result in different effective mobilities, leading to their separation. nih.govmdpi.com

Factors such as the type and concentration of the chiral selector, the pH and composition of the BGE, applied voltage, and capillary temperature must be carefully optimized to achieve resolution. mdpi.commdpi.com

Table 8.3: Key Parameters for Chiral CE Enantioseparation

Parameter Typical Setting Influence on Separation
Chiral Selector (CS) Cyclodextrins (e.g., β-CD, HS-γ-CD) Forms transient diastereomeric complexes with the analyte enantiomers, enabling differential migration. nih.govmdpi.com
Background Electrolyte (BGE) Phosphate or Acetate buffer Controls the pH, which determines the charge state of the amine, and the electroosmotic flow. mdpi.com
BGE pH Typically acidic (e.g., pH 2.5-4.0) Ensures the amine is protonated (cationic) for electrophoretic mobility. mdpi.comresearchgate.net
Applied Voltage 10 - 30 kV Drives the electrophoretic and electroosmotic flow; higher voltage generally leads to faster analysis but more Joule heating. researchgate.net

| Temperature | 20 - 40 °C | Affects buffer viscosity and complexation kinetics, influencing migration times and resolution. mdpi.com |

Advanced Polarimetry for Optical Rotation Measurement and Stereochemical Purity

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. vernier.com Each enantiomer of a chiral substance rotates light by an equal magnitude but in opposite directions. The (S)-enantiomer is, by convention, levorotatory (rotates light to the left, denoted by (-)), while the (R)-enantiomer is dextrorotatory (+).

Advanced polarimeters use a high-precision optical encoder and a stable light source, typically a sodium lamp (589 nm D-line) or an LED, to accurately measure the angle of rotation. vernier.comvernier.com The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated based on the observed rotation, concentration, and path length. vernier.com

While polarimetry is essential for determining the direction of optical rotation and confirming the stereochemical identity of the bulk sample, it has limitations in accurately determining enantiomeric purity. The measured rotation is a weighted average of the contributions of both enantiomers. A measured specific rotation that is lower than the literature value for the pure enantiomer indicates the presence of the other enantiomer, but this measurement is less sensitive and precise for determining high levels of enantiomeric excess compared to chromatographic methods. It is also susceptible to errors from temperature fluctuations, concentration inaccuracies, and the presence of other optically active impurities. Therefore, it is typically used as a complementary technique to confirm the identity of the predominant enantiomer rather than as a primary tool for quantifying e.e. in research-grade materials.

Table 8.4: Parameters for Polarimetric Analysis

Parameter Typical Specification Purpose
Light Source Sodium D-line (589 nm) or LED Provides a monochromatic, plane-polarized light source. vernier.com
Path Length 10 cm (1 dm) standard cell A standardized path length is required for calculating specific rotation. vernier.com
Solvent Spectroscopic grade (e.g., Methanol (B129727), Chloroform) The solvent must be achiral and transparent at the measurement wavelength.
Concentration Precisely known (e.g., g/100 mL) The magnitude of rotation is directly proportional to the concentration of the chiral analyte.

| Temperature | Controlled (e.g., 20°C or 25°C) | Optical rotation is temperature-dependent, requiring precise control for reproducibility. |

Quantitative NMR (qNMR) for Precise Yield and Purity Determinations in Research Contexts

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the determination of the concentration or purity of a substance without the need for an identical reference standard of that analyte. americanpharmaceuticalreview.com The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. nih.gov

For purity assessment of this compound, a known mass of the sample is dissolved with a known mass of a stable, high-purity internal standard in a deuterated solvent. The internal standard must have at least one resonance peak that is well-resolved from any analyte or impurity signals. nih.gov By comparing the integral of a specific, non-overlapping proton signal from the analyte with the integral of a signal from the internal standard, the absolute quantity and thus the purity of the analyte can be calculated with high precision. nih.gov

Furthermore, NMR can be adapted for determining enantiomeric excess by using a chiral solvating agent (CSA). nih.gov A CSA (e.g., a BINOL derivative) is added to the NMR sample, where it forms rapidly exchanging, diastereomeric complexes with the enantiomers. nih.gov This interaction induces small but measurable differences in the chemical shifts (Δδ) of corresponding protons in the two enantiomers, resulting in separate signals that can be integrated to determine the enantiomeric ratio. nih.govunisa.it

Table 8.5: Considerations for qNMR Analysis

Aspect Methodological Detail Rationale
Purity Assay Use a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a precisely known mass. Allows for absolute quantification of the analyte by comparing signal integrals. nih.gov
Enantiomeric Excess Add a Chiral Solvating Agent (CSA) to the NMR sample. Induces chemical shift non-equivalence between enantiomers, allowing for their separate integration. nih.gov
Solvent Deuterated solvent (e.g., CDCl₃, DMSO-d₆) Must fully dissolve both the analyte and the internal standard/CSA without interfering with key signals. nih.gov
Acquisition Parameters Long relaxation delay (D1), calibrated 90° pulse Ensures complete spin-lattice relaxation between scans, which is critical for accurate signal integration.

| Data Processing | Careful phasing and baseline correction | Essential for accurate integration of the signals of interest. |

Future Perspectives and Unexplored Research Avenues for S 1 3,4 Dichlorophenyl Propan 1 Amine in Chemical Science

Integration into Automated and High-Throughput Synthesis Platforms

The synthesis and optimization of chiral amines are increasingly benefiting from automated and high-throughput experimentation (HTE). For (S)-1-(3,4-Dichlorophenyl)propan-1-amine, these platforms represent a significant, largely untapped opportunity.

Future research could focus on adapting its synthesis for automated platforms to rapidly screen reaction conditions, catalysts, and reagents. High-throughput screening (HTS) methods are crucial for accelerating the discovery and optimization of synthetic routes. nih.gov For instance, novel screening protocols using fluorescence indicator displacement assays and circular dichroism (CD) have been developed to quickly determine the concentration and enantiomeric excess (ee) of chiral amines in hundreds of samples. nih.gov

Furthermore, colorimetric assays could be developed for this specific amine. A notable strategy in the synthesis of other chiral amines involves using ω-transaminases with a donor like ortho-xylylenediamine. h1.conih.govscienceopen.com This process generates a colored polymer byproduct, allowing for simple colorimetric detection of enzymatic activity and driving the reaction to completion. h1.conih.gov Applying such a system to the biocatalytic synthesis of this compound could enable high-throughput screening of enzyme libraries to identify biocatalysts with superior activity and selectivity. nih.govscienceopen.com

Sustainable and Green Chemistry Approaches in its Production

The principles of green chemistry are revolutionizing pharmaceutical and chemical manufacturing, aiming to reduce waste and eliminate hazardous substances. numberanalytics.comacs.org The production of this compound offers several avenues for applying these principles.

Biocatalysis: Enzymatic routes provide a highly selective and sustainable alternative to traditional chemical methods. wiley.com The use of enzymes like ω-transaminases, imine reductases, or amine dehydrogenases could enable the synthesis of this compound under mild, aqueous conditions. nih.govmanchester.ac.uk These biocatalytic methods are noted for their high efficiency and selectivity. nih.gov

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation (AH) is an inherently green strategy due to its excellent atom economy, producing minimal waste. nih.govacs.org Developing a specific AH protocol for the corresponding imine of this compound would be a direct and efficient route to the final product. nih.govacs.org

Process Optimization: Key green chemistry metrics include reducing Process Mass Intensity (PMI) by minimizing solvent use and eliminating energy-intensive purification steps like chromatography. acs.org Future work on the synthesis of this compound should focus on designing processes with a lower environmental footprint, potentially using flow chemistry and renewable feedstocks. numberanalytics.combasf.com The twelve principles of green chemistry, such as using catalysts instead of stoichiometric reagents and designing shorter synthesis routes, provide a clear framework for this development. carlroth.com

Potential for Development of Novel Chiral Catalytic Systems Utilizing the Amine Scaffold

Chiral primary amines are powerful and versatile building blocks for creating new asymmetric organocatalysts. rsc.org The this compound scaffold holds significant, yet unexplored, potential in this domain.

As a primary amine, it could be utilized in enamine or iminium ion-based organocatalysis, which has proven effective in a wide range of enantioselective reactions. rsc.org Furthermore, this amine could serve as a chiral ligand for transition metal catalysts. The design of modular chiral ligands allows for fine-tuning the properties of metal complexes to create highly active and efficient catalysts for reactions like hydrogenation, amination, or hydroamination. nih.govacs.org Research could be directed toward synthesizing derivatives of this compound to act as ligands for metals such as iridium, rhodium, or palladium, which are commonly used in asymmetric synthesis. nih.gov

Exploration in Advanced Materials Science (e.g., Chiral Polymers, Ligands for MOFs)

The unique structural and chiral properties of this compound make it an intriguing candidate for the development of advanced materials.

Chiral Polymers: Chiral amines can be incorporated into polymer backbones or used as pendants to create chiral polymers. These materials are of interest for applications in chiral separations, sensing, and asymmetric catalysis. The specific stereochemistry of this compound could be used to impart chirality to a polymer matrix.

Metal-Organic Frameworks (MOFs): Chiral MOFs are porous, crystalline materials with significant potential in enantioselective separation and catalysis. frontiersin.orgresearchgate.net The synthesis of these materials often relies on incorporating chiral organic linkers. frontiersin.org this compound could be functionalized to serve as such a chiral linker or as a template directing the assembly of a chiral MOF structure. acs.org For example, post-synthetic modification of MOFs with chiral amines has been shown to generate materials with catalytic activity in asymmetric organic transformations. researchgate.net Exploring the integration of this specific amine into MOF architectures could lead to novel materials with tailored chiral recognition and catalytic capabilities. frontiersin.org

Emerging Methodologies for Direct C-H Functionalization with Stereocontrol

Direct C-H bond functionalization is a powerful strategy for molecular diversification, as it allows for the modification of a molecule's skeleton without the need for pre-installed functional groups. rsc.org Applying these emerging techniques to this compound could unlock a vast chemical space of novel derivatives.

Recent advances have enabled the site-selective C(sp³)–H functionalization of primary aliphatic amines. rsc.org Methodologies combining photoredox catalysis and hydrogen atom transfer (HAT) have been successful for α-C(sp³)–H functionalization. rsc.org Additionally, palladium-catalyzed reactions can achieve γ- and δ-C(sp³)–H functionalization by using the native amine as a directing group. rsc.org

A significant challenge and opportunity lie in controlling the stereochemistry during such a transformation on an already chiral molecule. nih.govnih.gov Future research could investigate rhodium-catalyzed C-H amination or other transition-metal-catalyzed processes to modify the propyl chain of this compound. nih.gov A protecting-group-free approach for α-functionalization of cyclic secondary amines has been developed, which proceeds via an imine intermediate; exploring analogous strategies for linear amines like the title compound is a promising research avenue. nih.gov Success in this area would provide rapid access to complex and structurally diverse chiral amines for various applications.

Challenges and Opportunities in Scale-Up of Stereoselective Syntheses

Transitioning a stereoselective synthesis from a laboratory method to an industrial-scale process presents numerous challenges, including cost, catalyst efficiency and recovery, and process robustness. researchgate.netresearchgate.net For this compound, scaling up its enantiomerically pure production requires addressing these factors.

Challenges:

Catalyst Loading and Cost: Many asymmetric syntheses rely on expensive transition metal catalysts and complex chiral ligands. Reducing catalyst loading while maintaining high yield and enantioselectivity is a primary obstacle.

Product Isolation: Separating the final product from the catalyst and byproducts can be complex and costly, often requiring chromatography, which is undesirable on a large scale. acs.org

Reaction Conditions: High-pressure hydrogenations or reactions requiring cryogenic temperatures can be difficult and expensive to implement at an industrial scale. researchgate.net

Opportunities:

Enzyme Immobilization: For biocatalytic routes, immobilizing the enzyme on a solid support enhances its stability and allows for easy recovery and reuse, which is crucial for industrial-scale synthesis. nih.gov

Continuous Flow Chemistry: Replacing traditional batch reactors with continuous flow systems can offer better control over reaction parameters, improve safety, and facilitate easier scale-up. numberanalytics.com

Process Intensification: Developing more efficient catalytic systems, such as those used in the multiton-scale production of other chiral amines, can make the process more economically viable. nih.govresearchgate.net The development of practical methods for enantioselective reductive amination of ketones, for example, has seen significant progress and has been applied to the industrial production of chiral drugs. researchgate.net

Data Table: Summary of Future Research Avenues

Research AreaFocusPotential ImpactRelevant Concepts
Automated Synthesis High-throughput screening of reaction conditions and catalysts.Accelerated optimization and discovery of novel synthetic routes.Fluorescence assays, Colorimetric screening, ω-Transaminases nih.govh1.conih.gov
Green Chemistry Biocatalysis, asymmetric hydrogenation, waste reduction.More sustainable and environmentally friendly production methods.Atom economy, Biocatalysis, Process Mass Intensity (PMI) acs.orgwiley.comnih.gov
Chiral Catalysis Use of the amine as a chiral ligand or organocatalyst.Development of new catalytic systems for asymmetric synthesis.Organocatalysis, Chiral ligands, Transition metal catalysis nih.govrsc.org
Materials Science Incorporation into chiral polymers and Metal-Organic Frameworks (MOFs).Creation of novel materials for separation, sensing, and catalysis.Chiral polymers, MOF linkers, Enantioselective materials frontiersin.orgresearchgate.net
C-H Functionalization Direct, stereocontrolled modification of the amine structure.Rapid access to novel and complex derivatives.Photoredox catalysis, Hydrogen Atom Transfer (HAT), Site-selectivity rsc.orgnih.gov
Process Scale-Up Enzyme immobilization, continuous flow chemistry, catalyst efficiency.Economically viable and robust industrial-scale production.Immobilization, Flow chemistry, Process intensification numberanalytics.comnih.govresearchgate.net

Q & A

Basic: What are the standard synthetic routes for (S)-1-(3,4-dichlorophenyl)propan-1-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step protocols. A common approach includes:

  • Step 1: Formation of the propan-1-amine backbone via reductive amination or nucleophilic substitution. For example, in related dichlorophenyl compounds, acetyl chloride in anhydrous methanol under reflux has been used to facilitate amide formation, followed by reduction .
  • Step 2: Enantioselective resolution using chiral auxiliaries or catalysts to isolate the (S)-enantiomer. Chiral HPLC or enzymatic resolution methods are often employed .
  • Optimization: Reaction temperature (e.g., 0°C to room temperature for acid-sensitive intermediates) and solvent choice (e.g., anhydrous methanol for stability) are critical. Parallel screening of reducing agents (e.g., NaBH4 vs. LiAlH4) can improve yields .

Basic: Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm structural integrity. For example, aromatic protons in the 3,4-dichlorophenyl group appear as doublets at δ 7.4–7.8 ppm, while the chiral center’s protons show splitting patterns dependent on stereochemistry .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Chiral columns (e.g., Chiralpak® AD-H) resolve enantiomers .
  • Mass Spectrometry (MS): ESI-MS confirms molecular weight (expected [M+H]⁺ = 234.1 g/mol for C9_9H10_{10}Cl2_2N) .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .
  • Waste Disposal: Segregate halogenated waste for professional treatment. Neutralize acidic byproducts before disposal .
  • Emergency Measures: In case of skin contact, wash with soap and water immediately. For ingestion, seek medical attention and provide the compound’s Safety Data Sheet (SDS) .

Advanced: How can researchers ensure enantiomeric purity during synthesis, and what analytical methods validate it?

Methodological Answer:

  • Chiral Resolution: Use chiral catalysts (e.g., (R)-BINAP) in asymmetric hydrogenation or enzymatic resolution with lipases .
  • Validation Methods:
    • Chiral HPLC: Compare retention times against racemic mixtures. For example, a Chiralcel® OD column with hexane/isopropanol (90:10) can resolve enantiomers .
    • Optical Rotation: Measure specific rotation ([α]D_D) and compare to literature values (e.g., [α]D_D = +15° for (S)-enantiomer in chloroform) .

Advanced: How can molecular docking studies predict the biological activity of this compound?

Methodological Answer:

  • Software Tools: AutoDock Vina is recommended for docking simulations. It calculates binding affinities (ΔG) and identifies key interactions (e.g., hydrogen bonds with serotonin receptors) .
  • Protocol:
    • Prepare the ligand (S)-enantiomer in .pdbqt format, optimizing partial charges.
    • Define the receptor’s active site (e.g., 5-HT2A_{2A} receptor) using grid maps.
    • Run simulations with exhaustiveness = 20 for accuracy. A ΔG ≤ -8 kcal/mol suggests strong binding .
  • Validation: Compare docking results with in vitro assays (e.g., IC50_{50} values from radioligand binding studies) .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Purity Verification: Re-analyze batches via HPLC (≥98% purity) and 1^1H NMR to exclude impurities .
  • Assay Conditions: Standardize protocols (e.g., buffer pH, temperature). For example, variations in ATP concentration in kinase assays can alter IC50_{50} values .
  • Enantiomeric Excess (EE): Confirm EE ≥ 99% using chiral chromatography. Contamination with the (R)-enantiomer may skew receptor binding data .
  • Meta-Analysis: Compare studies using the same model systems (e.g., HEK293 cells vs. primary neurons) to isolate biological variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.